

# Physical and chemical properties of Koumidine alkaloid

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## Compound of Interest

Compound Name: *Koumidine*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Koumidine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Koumidine** is a sarpagine-type monoterpenoid indole alkaloid, a class of natural products known for their complex, cage-like polycyclic structures and significant biological activities.[1] Isolated from plants of the genus *Gelsemium*, notably *Gelsemium elegans*, **Koumidine** is a key compound within a family of structurally related alkaloids that includes koumine and gelsemine.[2][3] Its intricate architecture has made it a subject of interest for total synthesis and biosynthetic studies.[1] This guide provides a comprehensive overview of the known physical and chemical properties of **Koumidine**, details relevant experimental protocols, and visualizes key biochemical pathways and analytical workflows.

## Physical and Chemical Properties

The physicochemical properties of **Koumidine** are fundamental to its isolation, characterization, and potential pharmacological applications. While extensive experimental data for some properties are not widely published, computed values and data from closely related compounds provide valuable insights.

## Data Summary

Quantitative data for **Koumidine** are summarized below. Note that some values are computationally predicted due to a lack of available experimental data in the surveyed literature.

Property	Value / Description	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O	[2]
Molecular Weight	294.4 g/mol	[2]
IUPAC Name	[(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0 <sup>2</sup> . <sup>10</sup> .0 <sup>4</sup> , <sup>9</sup> .0 <sup>12</sup> , <sup>17</sup> ]octadeca-2(10),4,6,8-tetraen-13-yl]methanol	[2]
CAS Number	24016-03-3 (Note: A legacy CAS number, 1358-75-4, may also be referenced for related structures)	
Appearance	Data not available. Related alkaloids like koumine are typically a white to beige powder.	
Melting Point	Data not available.	
Solubility	Specific solubility data for Koumidine is not readily available. Alkaloids of this type generally exhibit solubility in organic solvents like DMSO, methanol, and chloroform.	[4][5][6]
XLogP3 (Computed)	2.1	[2]
Topological Polar Surface Area	39.3 Å <sup>2</sup>	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]

## Chemical Structure

- SMILES:C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK--CO[2]
- InChI Key:VXTDUGOBAOLMED-CPEJFPLXSA-N[2]

## Spectral Data

Spectroscopic analysis is critical for the structural elucidation and identification of **Koumidine**.

Spectroscopy Type	Data	Source(s)
Mass Spectrometry (LC-ESI-QTOF)	Precursor m/z: 295.1804898; Adduct: [M+H] <sup>+</sup>	[2]
<sup>1</sup> H and <sup>13</sup> C NMR	Used for structural elucidation, but specific chemical shift data for the parent compound are not detailed in the surveyed literature.	[1]
UV-Vis Spectroscopy	An indolenine chromophore is present, with expected absorptions around 220 nm and 262 nm, similar to related koumine-type alkaloids.	[7]
Infrared (IR) Spectroscopy	Specific spectral data not available. Expected to show characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), and C=C bonds.	[8]

## Experimental Protocols

The following sections detail generalized but robust methodologies for the isolation, synthesis, and characterization of **Koumidine**, based on established procedures for Gelsemium alkaloids.

## Isolation and Purification from *Gelsemium elegans*

**Koumidine** is naturally present in the roots, leaves, and stems of *Gelsemium elegans*. The following protocol describes a typical acid-base extraction and chromatographic purification method.

#### 1. Extraction:

- Air-dried and powdered plant material (e.g., 5 kg of roots) is macerated with 95% ethanol at room temperature for several days, with the solvent being replaced periodically.
- The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.

#### 2. Acid-Base Partitioning:

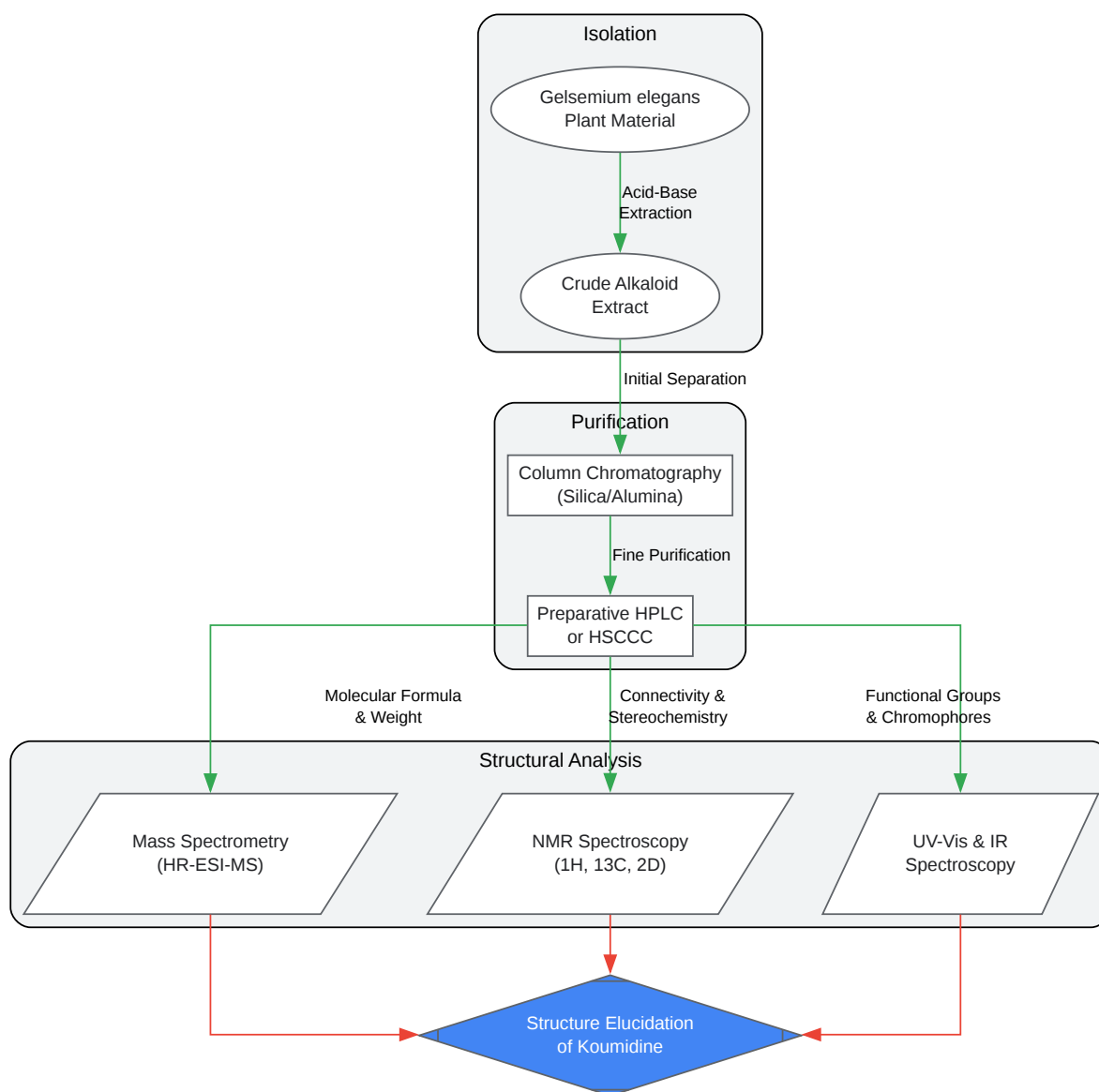
- The crude residue is suspended in a 2% aqueous solution of hydrochloric acid (HCl) and filtered.
- The acidic aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.
- The pH of the aqueous layer is then adjusted to 9-10 with ammonium hydroxide (NH<sub>4</sub>OH).
- The alkaline solution is extracted exhaustively with chloroform (CHCl<sub>3</sub>) or dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>). The combined organic layers contain the total alkaloids.

#### 3. Chromatographic Purification:

- The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.
- A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar R<sub>f</sub> values are combined.
- Final purification of **Koumidine** is achieved using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield the pure alkaloid.[9]

## General Workflow for Alkaloid Characterization

The structural confirmation of an isolated natural product like **Koumidine** follows a standardized analytical workflow.



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**Caption:** General workflow for the isolation and characterization of **Koumidine**.

## Total Synthesis Outline

The total synthesis of **Koumidine** has been achieved by multiple research groups. A notable strategy is "Tanja's total synthesis," which constructs the complex hexacyclic framework using a key late-stage enol-oxonium cyclization sequence.[1]

Key Steps:

- [3+2] Cycloaddition: A highly diastereoselective 1,3-dipolar cycloaddition reaction is used to form a key tropane intermediate.[1]
- Ring Manipulations: A series of reactions are performed to elaborate the core structure.
- Enol-Oxonium Cyclization: The final and crucial hexacyclic cage framework is constructed on a gram scale using this late-stage cyclization.[1]

This synthetic route highlights a sophisticated approach to assembling complex natural product scaffolds and enables access to analogues for further drug development studies.

## Biological Activity and Signaling Pathways

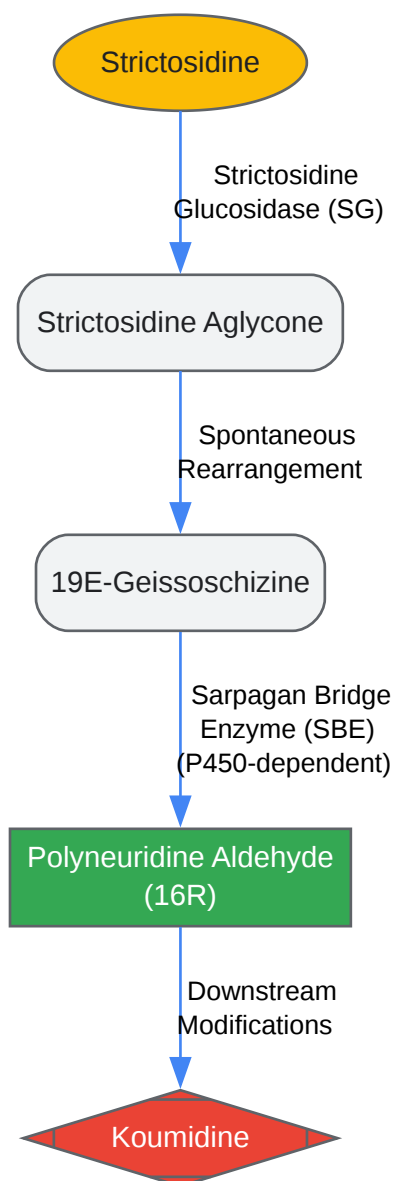
**Koumidine** belongs to the sarpagine-type alkaloids, which are biogenetically derived from strictosidine. While the specific signaling pathways directly modulated by **Koumidine** are an area of active research, studies on related Gelsemium alkaloids have identified the inhibitory glycine receptor (GlyR) as a key molecular target.[10][11]

## Glycine Receptor (GlyR) Modulation

Functional studies have shown that Gelsemium alkaloids, including the structurally related compound koumine, act as modulators of GlyRs, which are ligand-gated ion channels essential for inhibitory neurotransmission in the central nervous system.[11][12][13] Koumine has been identified as an orthosteric agonist of glycine receptors.[11] This interaction is believed to underlie the analgesic and anxiolytic properties reported for these compounds. The activation of spinal GlyRs by koumine can induce the biosynthesis of the neurosteroid allopregnanolone, which in turn modulates GABA-A receptors, contributing to its antiallodynic effects.[11] In silico docking studies suggest **Koumidine** also exhibits favorable interactions with GlyR subtypes.

## Biosynthetic Pathway of Sarpagine-Type Alkaloids

**Koumidine** biosynthesis follows the well-established pathway for monoterpene indole alkaloids, originating from the precursors strictosidine and geissoschizine.



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**Caption:** Biosynthetic pathway of sarpagine-type alkaloids leading to **Koumidine**.

The pathway begins with the deglycosylation of strictosidine to form the reactive strictosidine aglycone.[14] This intermediate undergoes rearrangements to form 19E-geissoschizine. A crucial C5-C16 bond formation, catalyzed by the cytochrome P450-dependent Sarpagan

Bridge Enzyme (SBE), cyclizes geissoschizine to yield polyneuridine aldehyde, a key precursor in the sarpagan alkaloid family.[14][15] Further enzymatic modifications of this precursor lead to the formation of **Koumidine** and other related alkaloids.[1]

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